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Compound of Interest

Compound Name: 8-Demethyleucalyptin

CAS No.: 5689-38-3

Cat. No.: B015208 Get Quote

Abstract & Scope
This application note details the computational workflow for the structural interrogation of 8-
Demethyleucalyptin (8-DME), a bioactive C-methylated flavonoid. Unlike generic flavonoid

docking, 8-DME requires specific handling due to the steric and electronic influence of its C-6

methyl group and C-7/C-4' methoxy substitutions. This guide provides a validated protocol for

docking 8-DME against two primary pharmacological targets: Influenza Neuraminidase (NA)

and Staphylococcus aureus Sortase A (SrtA). The workflow integrates Density Functional

Theory (DFT) for ligand preparation, ensemble docking for sampling, and Molecular Dynamics

(MD) for stability verification.

Ligand Chemistry & Preparation
Rationale: 8-DME (5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one)

possesses a rigid chromone scaffold. Standard force field minimization often fails to accurately

capture the rotational barriers of the methoxy groups and the steric locking caused by the C-6

methyl group.

Protocol A: Quantum Mechanical Optimization
Initial Structure Generation:

Generate 3D coordinates from SMILES: COc1ccc(cc1)c2cc(=O)c3c(c(c(cc3o2)OC)C)O.
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Check protonation states at pH 7.4 (The C-5 hydroxyl is involved in an intramolecular H-

bond with the C-4 carbonyl and usually remains protonated).

DFT Optimization (Gaussian/ORCA):

Theory Level: B3LYP/6-311G(d,p).

Solvation Model: IEFPCM (Water).

Objective: Calculate the electrostatic potential (ESP) charges to derive RESP (Restrained

Electrostatic Potential) charges, which are superior to Gasteiger charges for methylated

flavonoids.

File Conversion:

Convert the optimized log file to PDBQT format.

Critical Step: Manually verify the torsion tree. The bond between the B-ring and C-ring

should be rotatable, but the amide-like character of the chromone system requires careful

parameterization.

Target Selection & Preparation
Expert Insight: Blind docking often yields false positives. We utilize "Self-Validating" target

systems where a known co-crystallized inhibitor serves as a control.

Target 1: Influenza Neuraminidase (NA)[1][2]
PDB ID:2HU4 (Co-crystallized with Oseltamivir).

Relevance: 8-DME has shown potential to interfere with viral release mechanisms similar to

other methoxyflavones.

Preparation: Remove water molecules >3Å from the active site. Retain the structural Calcium

ion (critical for active site stability).

Target 2: S. aureus Sortase A (SrtA)
PDB ID:1T2P.
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Relevance: Sortase A is a membrane-bound cysteine transpeptidase. 8-DME's

hydrophobicity allows it to penetrate the hydrophobic pocket adjacent to the catalytic triad

(His120, Cys184, Arg197).

Molecular Docking Protocol (AutoDock Vina / Glide)
Step 1: Grid Box Definition
Do not use a global search box. Define a focused grid around the active site residues.[1]

Parameter Neuraminidase (2HU4) Sortase A (1T2P)

Center (X, Y, Z) -23.5, 12.8, -25.0 -15.2, -20.1, 10.5

Size (Å) 24 x 24 x 24 22 x 22 x 22

Exhaustiveness 32 (High precision) 32 (High precision)

Energy Range 4 kcal/mol 4 kcal/mol

Step 2: The Validation Loop (Self-Validating System)
Before docking 8-DME, you must re-dock the native ligand (e.g., Oseltamivir for 2HU4).

Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and

the crystallographic pose must be < 2.0 Å.

If RMSD > 2.0 Å: Re-optimize the protonation states of His residues in the receptor.

Step 3: 8-DME Docking
Run the simulation with the optimized 8-DME PDBQT file.

Output Analysis: Look for the "Magic Methyl" effect. The C-6 methyl group often engages in

hydrophobic contacts (Sigma-Pi or Alkyl-Pi) with aromatic residues (e.g., Trp178 in NA),

enhancing binding affinity compared to non-methylated analogs.

Post-Docking Dynamics & Analysis
Static docking is insufficient for flavonoids due to their planar stacking tendencies.
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Protocol B: Molecular Dynamics (GROMACS)
Topology Generation:

Protein: CHARMM36m force field.

Ligand: CGenFF (CHARMM General Force Field) with penalty scores < 10.

System Setup:

Solvation: TIP3P water model, cubic box (1.0 nm buffer).

Neutralization: Add Na+/Cl- ions to 0.15 M.

Production Run:

Time: 100 ns.

Ensemble: NPT (310 K, 1 bar).

MM-PBSA Calculation:

Calculate the Binding Free Energy (

) using the stable trajectory (last 20 ns).

Equation:

Visualization of Workflows
Figure 1: Computational Workflow for 8-DME
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Caption: Figure 1. Integrated computational workflow ensuring structural integrity via DFT and

validation via Redocking.

Figure 2: Interaction Logic & "Magic Methyl" Effect
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Caption: Figure 2. Mechanistic interaction map highlighting the critical role of the C-6 methyl

group in hydrophobic anchoring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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